2,3-dihydro-1H-indene-2-carbaldehyde
Overview
Description
2,3-dihydro-1H-indene-2-carbaldehyde is a chemical compound with the CAS Number: 37414-44-1 . It has a molecular weight of 146.19 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1H-indene-2-carbaldehyde derivatives was achieved through transition-metal-free, reductive cyclisation of ortho-formyl trans-cinnamaldehydes with Hantzsch ester in the presence of an aminocatalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,7-8H,5-6H2 .Chemical Reactions Analysis
2,3-Dihydro-1H-inden-1-one derivatives were synthesized by a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius . The predicted density of this compound is 1.168±0.06 g/cm3 .Scientific Research Applications
Synthesis and Antimicrobial Activity
A notable application of 2,3-dihydro-1H-indene-2-carbaldehyde is in the synthesis of antimicrobial agents. A study demonstrated the synthesis of novel compounds by condensing 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes with 2,3-dihydro-1H-inden-1-one, which exhibited moderate to good antimicrobial activity against various bacterial and fungal organisms (Swamy et al., 2019).
Organocatalytic Synthesis
The compound has been used in organocatalytic synthesis. A study described the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives through a transition-metal-free, reductive cyclization process. This process effectively inhibited cycloolefin isomerization, highlighting the compound's utility in precise synthetic applications (Mao et al., 2017).
Palladium-Catalyzed Synthesis
This compound is also involved in palladium-catalyzed syntheses. For example, a study detailed a multicomponent synthesis method for creating biologically important indenes with various substituents, using palladium(0) catalysis. This method is significant for the combinatorial preparation of unsymmetrically substituted 1H-indenes (Tsukamoto et al., 2007).
Molecular and Electronic Structure Studies
The compound has been studied for its molecular and electronic structure. Research focusing on the formation of potassium 3-oxo-2,3-dihydro-1H-inden-4-olate from 7-hydroxy-1-indanone and 1H-pyrrole-2-carbaldehyde provided insights into the chelate structure of the salt and its spectral properties, demonstrating the compound's importance in structural chemistry (Sigalov et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of this compound could involve further exploration of its antagonistic properties against the rhodium complex that binds to the topoisomerase I enzyme found in bacteria . Additionally, the transition-metal-free, reductive cyclisation method used in its synthesis could be further optimized or applied to other similar compounds .
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTYDOSQASSERS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334114 | |
Record name | 2,3-Dihydro-1H-indene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37414-44-1 | |
Record name | 2,3-Dihydro-1H-indene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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